

^1H NMR and ^{13}C NMR of 3,5-Dibromo-4-methoxypyridine 1-oxide

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Compound of Interest

Compound Name: 3,5-Dibromo-4-methoxypyridine 1-oxide

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An In-Depth Technical Guide to the ^1H and ^{13}C NMR Spectroscopy of **3,5-Dibromo-4-methoxypyridine 1-oxide**

For Researchers, Scientists, and Drug Development Professionals

Abstract

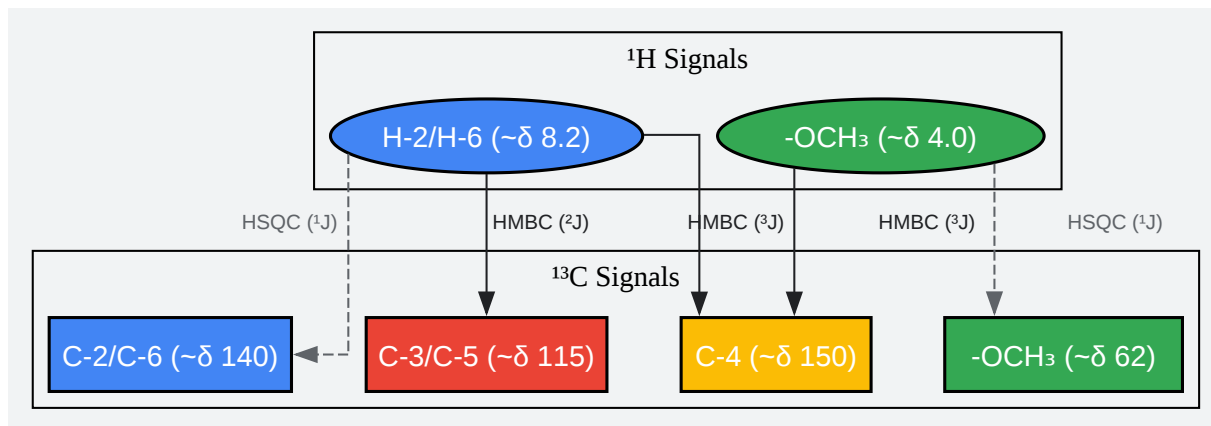
This technical guide provides a comprehensive analysis of the expected ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectra of **3,5-Dibromo-4-methoxypyridine 1-oxide**. As a Senior Application Scientist, this document moves beyond a simple data report to explain the causal relationships between the molecule's unique structure and its spectroscopic signature. We will delve into the electronic effects of the N-oxide functionality, bromine substituents, and the methoxy group, predicting the chemical shifts and coupling patterns. This guide also includes a validated, step-by-step protocol for acquiring high-quality NMR data and illustrates how multidimensional NMR techniques (HSQC, HMBC) are employed for unambiguous structural confirmation.

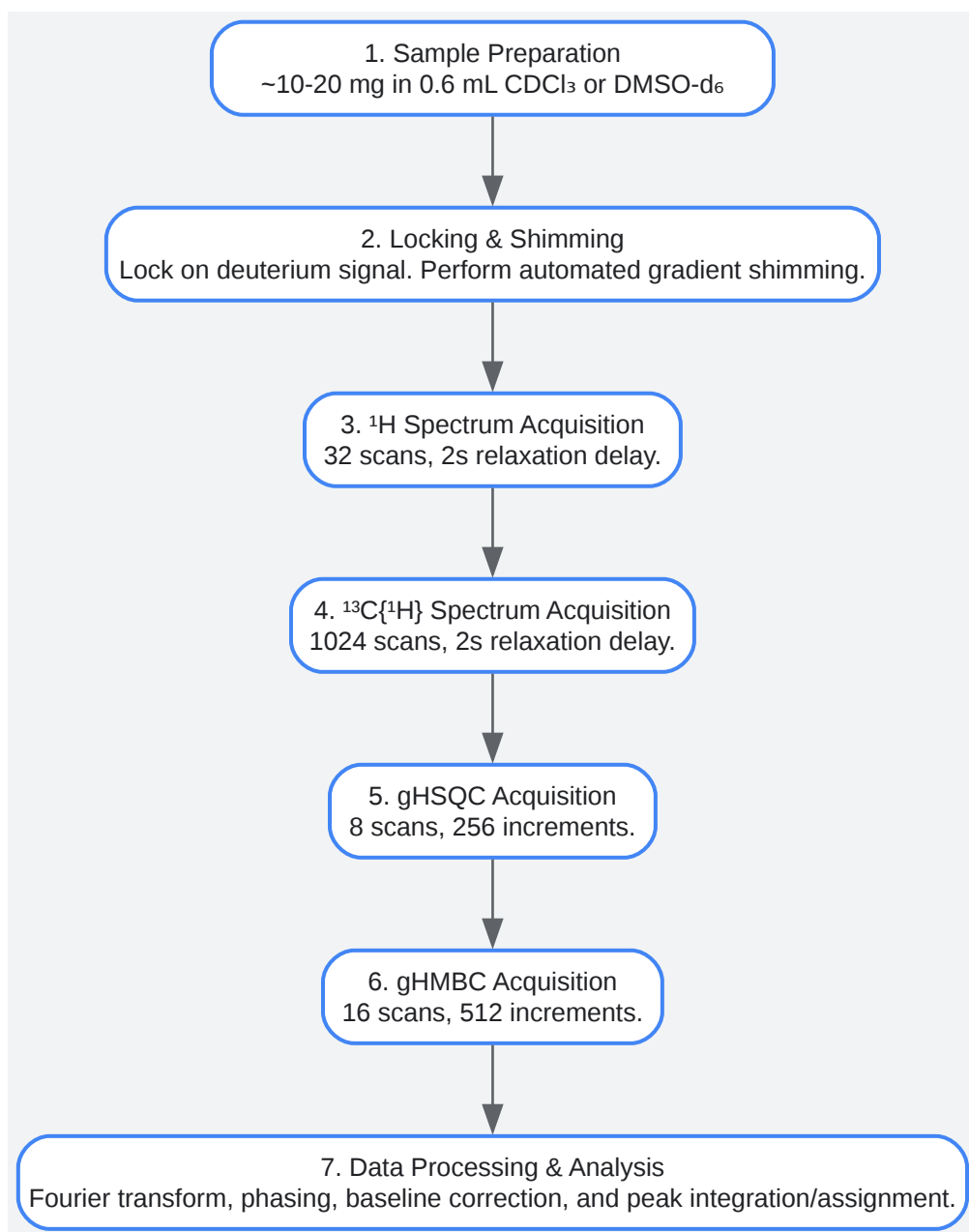
Introduction: The Structural and Electronic Landscape

3,5-Dibromo-4-methoxypyridine 1-oxide is a substituted heterocyclic compound with significant potential as an intermediate in organic synthesis and drug discovery. The pyridine N-

oxide moiety is a unique functional group that dramatically alters the electronic properties of the aromatic ring. It acts as a powerful "push-pull" system, capable of donating π -electrons through resonance while the positively charged nitrogen and electronegative oxygen inductively withdraw electron density.^[1] This electronic duality, combined with the strong inductive effect of the two bromine atoms and the electron-donating methoxy group, creates a distinct chemical environment that is perfectly elucidated by NMR spectroscopy. Understanding this spectroscopic signature is paramount for reaction monitoring, quality control, and the characterization of novel derivatives.

The key to interpreting the NMR spectra of this molecule lies in recognizing its symmetry. The molecule possesses a C_2 axis of symmetry passing through the N-O bond and the C4-methoxy group bond. This symmetry renders the protons and carbons at positions 2 and 6 chemically equivalent, as are the bromine-substituted carbons at positions 3 and 5. This equivalence profoundly simplifies the resulting spectra, as will be detailed below.





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References

- 1. arkat-usa.org [arkat-usa.org]
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